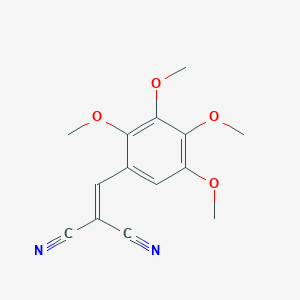
(2,3,4,5-Tetramethoxybenzylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CYANO-2-(2,3,4,5-TETRAMETHOXYPHENYL)VINYL CYANIDE is an organic compound characterized by the presence of cyano groups and methoxy-substituted phenyl rings
Preparation Methods
The synthesis of 1-CYANO-2-(2,3,4,5-TETRAMETHOXYPHENYL)VINYL CYANIDE typically involves the reaction of 2,3,4,5-tetramethoxybenzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent cyclization step. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .
Chemical Reactions Analysis
1-CYANO-2-(2,3,4,5-TETRAMETHOXYPHENYL)VINYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the cyano groups to amines.
Major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-CYANO-2-(2,3,4,5-TETRAMETHOXYPHENYL)VINYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Mechanism of Action
The mechanism of action of 1-CYANO-2-(2,3,4,5-TETRAMETHOXYPHENYL)VINYL CYANIDE involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the methoxy groups can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exhibit specific effects, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar compounds to 1-CYANO-2-(2,3,4,5-TETRAMETHOXYPHENYL)VINYL CYANIDE include:
1-CYANO-2-(2,3,4-TRIMETHOXYPHENYL)VINYL CYANIDE: Lacks one methoxy group, resulting in different chemical reactivity and biological activity.
1-CYANO-2-(2,4,5-TRIMETHOXYPHENYL)VINYL CYANIDE: Has a different substitution pattern, affecting its physical and chemical properties.
1-CYANO-2-(3,4,5-TRIMETHOXYPHENYL)VINYL CYANIDE: Another isomer with distinct properties and applications.
The uniqueness of 1-CYANO-2-(2,3,4,5-TETRAMETHOXYPHENYL)VINYL CYANIDE lies in its specific substitution pattern, which imparts unique electronic and steric effects, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H14N2O4 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
2-[(2,3,4,5-tetramethoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H14N2O4/c1-17-11-6-10(5-9(7-15)8-16)12(18-2)14(20-4)13(11)19-3/h5-6H,1-4H3 |
InChI Key |
QUSKBYXWBDTHEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=C(C#N)C#N)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















